molecular formula C10H14ClNO B1462569 2-(4-Chloro-3-ethylphenoxy)-ethylamine CAS No. 1094468-26-4

2-(4-Chloro-3-ethylphenoxy)-ethylamine

Cat. No. B1462569
M. Wt: 199.68 g/mol
InChI Key: AHFWCXRMZYYFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-ethylphenoxy)-ethylamine, also known as 4-CEPEA, is an organic compound with a chemical formula of C10H15ClNO. It is a colorless, odorless, and slightly water-soluble compound. 4-CEPEA is a synthetic amine, and is a derivative of phenoxyethylamine. It has been studied extensively in scientific research, and has a variety of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

2-(4-Chloro-3-ethylphenoxy)-ethylamine has been studied extensively in scientific research, and has a variety of applications. It has been used in the fields of biochemistry, physiology, and pharmacology. In biochemistry, 2-(4-Chloro-3-ethylphenoxy)-ethylamine has been used to study the structure and function of enzymes, and it has been used to study the structure and function of proteins. In physiology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine has been used to study the effects of hormones and neurotransmitters on the body. In pharmacology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine has been used to study the effects of drugs on the body.

Mechanism Of Action

2-(4-Chloro-3-ethylphenoxy)-ethylamine has a variety of mechanisms of action. In biochemistry, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as an enzyme inhibitor, and it can also act as an inhibitor of protein synthesis. In physiology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as a receptor agonist or antagonist, and it can also act as a modulator of neurotransmitter release. In pharmacology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as an agonist or antagonist of drug receptors, and it can also act as a modulator of drug metabolism.

Biochemical And Physiological Effects

2-(4-Chloro-3-ethylphenoxy)-ethylamine has a variety of biochemical and physiological effects. In biochemistry, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can inhibit the activity of enzymes, and it can also inhibit the synthesis of proteins. In physiology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as a receptor agonist or antagonist, and it can also modulate the release of neurotransmitters. In pharmacology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as an agonist or antagonist of drug receptors, and it can also modulate the metabolism of drugs.

Advantages And Limitations For Lab Experiments

2-(4-Chloro-3-ethylphenoxy)-ethylamine has a number of advantages and limitations for use in laboratory experiments. One advantage of 2-(4-Chloro-3-ethylphenoxy)-ethylamine is that it is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also relatively stable, and it is relatively non-toxic. One limitation of 2-(4-Chloro-3-ethylphenoxy)-ethylamine is that it is not very soluble in water, and it can be difficult to dissolve in aqueous solutions.

Future Directions

There are a number of potential future directions for research involving 2-(4-Chloro-3-ethylphenoxy)-ethylamine. One potential future direction is the development of new synthesis methods for 2-(4-Chloro-3-ethylphenoxy)-ethylamine. Another potential future direction is the development of new applications for 2-(4-Chloro-3-ethylphenoxy)-ethylamine in biochemistry, physiology, and pharmacology. Another potential future direction is the development of new methods to study the effects of 2-(4-Chloro-3-ethylphenoxy)-ethylamine on enzymes, proteins, hormones, and neurotransmitters. Finally, another potential future direction is the development of new methods to study the effects of 2-(4-Chloro-3-ethylphenoxy)-ethylamine on drug receptors and drug metabolism.

properties

IUPAC Name

2-(4-chloro-3-ethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-2-8-7-9(13-6-5-12)3-4-10(8)11/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWCXRMZYYFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-ethylphenoxy)-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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